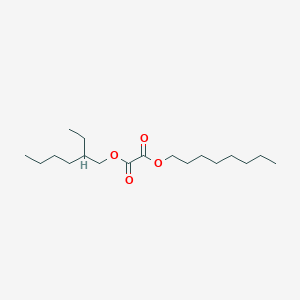

Oxalic acid, 2-ethylhexyl octyl ester

Description

Oxalic acid, 2-ethylhexyl octyl ester (CAS: 1000309-38-9) is a diester derived from oxalic acid, with 2-ethylhexyl and octyl groups attached to its two carboxylate positions. Its molecular formula is C₁₆H₃₀O₄, with a molecular weight of 286.407 g/mol . This compound belongs to the broader class of oxalic acid esters, which are characterized by their use as plasticizers, lubricants, or intermediates in organic synthesis. The branching of the alkyl chains (2-ethylhexyl and octyl) influences its solubility, volatility, and compatibility with polymers .

Properties

Molecular Formula |

C18H34O4 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-octyl oxalate |

InChI |

InChI=1S/C18H34O4/c1-4-7-9-10-11-12-14-21-17(19)18(20)22-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |

InChI Key |

LTGHQLACELJBSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Oxidative Carbonylation Using Metal Salt Catalysts

- The reaction involves the interaction of alcohols with carbon monoxide in the presence of metal salts such as palladium, rhodium, platinum, or copper salts, often with ligands acting as co-catalysts.

- A stoichiometric amount of an amine base is employed to facilitate the reaction.

- Metal oxidants like copper (II) or iron (III) salts are used to maintain the catalytic cycle's redox balance.

- The process is carried out under elevated temperatures (20°C to 100°C) and pressures (1 to 500 atmospheres), with optimal yields typically observed at higher pressures and temperatures near 100°C.

$$

\text{Alcohol} + \text{CO} \xrightarrow[\text{catalyst}]{\text{oxidant, conditions}} \text{Oxalate ester}

$$

- The process favors anhydrous conditions to minimize side reactions such as carbonate formation.

- The process yields high selectivity for oxalate esters, with minimized formation of carbonate by-products, especially when catalyst and oxidant compositions are finely regulated.

- Use of oxidants like copper (II) salts and oxygen helps sustain catalyst activity but requires careful control to avoid explosive oxygen-CO mixtures.

Catalytic Disproportionation and Distillation Techniques

- In some processes, oxalate esters are produced via disproportionation reactions in reactive distillation columns, which allow continuous separation and high purity of the product.

- These methods involve the reaction of dialkyl oxalates with alcohols at elevated temperatures, followed by distillation to isolate the ester.

Cesium Oxalate Route from Carbon Dioxide and Carbon Monoxide

- A novel method involves synthesizing cesium oxalate from a mixture of CO2 and CO under high temperature (125°C to 200°C) and pressure (2 to 5 MPa).

- Cesium oxalate is then reacted with alcohols (e.g., 2-ethylhexanol) in a single-pot process, often under catalytic conditions, to produce the ester.

Formation of cesium oxalate from CO2 and CO:

$$

\text{Cs}2\text{CO}3 + \text{CO}2 \xrightarrow{\text{heat}} \text{Cs}2\text{C}2\text{O}4

$$Esterification of cesium oxalate with 2-ethylhexanol:

$$

\text{Cs}2\text{C}2\text{O}_4 + 2 \text{R–OH} \xrightarrow{\text{heat}} \text{Oxalic acid diester} + 2 \text{CsOH}

$$

- The process benefits from high selectivity and can be performed in a continuous reactor setup, reducing waste and improving yield.

- Data Tables and Comparative Analysis

- Research Findings and Perspectives

- The oxidative carbonylation method is well-established, with recent advances focusing on catalyst optimization to reduce costs and improve safety.

- The cesium oxalate route offers an environmentally benign alternative, utilizing CO2 and CO, aligning with green chemistry principles.

- Process intensification via reactive distillation enhances yield and purity, reducing downstream purification costs.

- Safety concerns related to oxygen and carbon monoxide handling have prompted research into alternative oxidants and milder reaction conditions.

- Conclusion

The most effective preparation methods for oxalic acid, 2-ethylhexyl octyl ester involve oxidative carbonylation catalyzed by noble or transition metal salts under controlled high-pressure and high-temperature conditions, and innovative cesium-based routes utilizing CO2 and CO. Future research emphasizes catalyst development, process safety, and sustainability, aiming to optimize yields while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl Oxalic Acid Octyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxalic acid, 2-ethylhexanol, and octanol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohols.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.

Basic Hydrolysis: Uses a strong base like sodium hydroxide.

Reduction: Typically involves lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Hydrolysis: Produces oxalic acid, 2-ethylhexanol, and octanol.

Reduction: Yields the corresponding alcohols.

Transesterification: Forms new esters depending on the alcohol used.

Scientific Research Applications

2-Ethylhexyl Oxalic Acid Octyl Ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of cosmetics, fragrances, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl Oxalic Acid Octyl Ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of oxalic acid and alcohols . The ester can also act as a plasticizer by embedding itself between polymer chains, increasing their flexibility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalic Acid, 2-Ethylhexyl Hexyl Ester (CAS: 1000309-38-9)

- Structure : Features a 2-ethylhexyl group and a straight-chain hexyl group.

- Molecular Formula : C₁₆H₃₀O₄ (identical to the octyl variant).

- Applications include polymer plasticizers and surfactants .

Oxalic Acid, 2-Ethylhexyl Isohexyl Ester (CAS: 1000309-38-8)

- Structure : Incorporates a branched isohexyl group (4-methylpentyl) instead of a linear octyl chain.

- Molecular Formula : C₁₆H₃₀O₄.

- Key Differences: The isohexyl group introduces greater branching, improving solubility in nonpolar solvents but reducing biodegradability due to hindered enzymatic cleavage .

Oxalic Acid, Allyl Pentadecyl Ester (CAS: Not listed)

- Structure : Contains an allyl (propenyl) group and a long-chain pentadecyl group.

- Molecular Formula : C₂₀H₃₆O₄.

- Key Differences : The unsaturated allyl group increases reactivity (e.g., susceptibility to oxidation), while the pentadecyl chain enhances hydrophobicity. This ester is less volatile and more suited for high-temperature applications .

Bis(2-Ethylhexyl) Oxalate (CAS: 1000309-39-0)

- Structure : Symmetrical diester with two 2-ethylhexyl groups.

- Molecular Formula : C₁₈H₃₄O₄.

- Key Differences : Symmetry improves crystallinity and melting point (~45–50°C), making it preferable for solid-phase applications like wax modifiers .

Physicochemical Properties and Functional Comparisons

| Property | Oxalic Acid, 2-Ethylhexyl Octyl Ester | Oxalic Acid, 2-Ethylhexyl Hexyl Ester | Bis(2-Ethylhexyl) Oxalate |

|---|---|---|---|

| Molecular Weight | 286.407 g/mol | 286.407 g/mol | 314.45 g/mol |

| Boiling Point | ~300°C (estimated) | ~290°C (estimated) | ~320°C (estimated) |

| Solubility | Low in water; high in hydrocarbons | Moderate in polar solvents | Low in polar solvents |

| Applications | Plasticizers, lubricants | Surfactants, emollients | Polymer additives |

- Volatility : Linear alkyl chains (e.g., octyl) decrease volatility compared to branched analogs (e.g., isohexyl) due to stronger van der Waals interactions .

- Biodegradability : Esters with linear chains (e.g., hexyl) degrade faster than branched variants (e.g., 2-ethylhexyl) in environmental systems .

Industrial and Environmental Relevance

- Plasticizers : Oxalic acid esters with 2-ethylhexyl groups are alternatives to phthalates, offering lower toxicity and comparable flexibility in PVC applications .

- Environmental Impact : Branched esters like 2-ethylhexyl octyl ester exhibit persistence in soil and water, necessitating advanced degradation methods (e.g., microbial consortia) for remediation .

- Synthetic Pathways: Typically synthesized via esterification of oxalic acid with 2-ethylhexanol and octanol under acidic catalysis, achieving yields >85% .

Biological Activity

Oxalic acid, 2-ethylhexyl octyl ester is an organic compound that has garnered attention due to its potential biological activities. This ester, derived from oxalic acid and long-chain alcohols, is primarily studied for its applications in various fields, including biochemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound's structure consists of an oxalic acid moiety esterified with 2-ethylhexanol and octanol. This configuration influences its solubility, volatility, and reactivity, which are critical factors in determining its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of oxalic acid esters. For instance, research indicates that oxalic acid can induce cell death in certain plant cells, suggesting a role in plant defense mechanisms against pathogens. Specifically, it has been shown to induce programmed cell death (PCD) in Arabidopsis thaliana, which is associated with the efflux of anions necessary for ethylene synthesis and subsequent PCD induction .

Table 1: Antimicrobial Activity of Oxalic Acid Esters

| Study Reference | Organism Tested | Observed Effect | Concentration Used |

|---|---|---|---|

| E. coli | Induced cell wall damage | 3 mM | |

| Sclerotium rolfsii | Resistance induction | - | |

| Staphylococcus aureus | Zone of Inhibition (ZOI) | Varies |

Toxicological Studies

Toxicological assessments reveal that oxalic acid can lead to significant health issues when ingested in large quantities. A historical case study documented instances of poisoning resulting from oxalic acid ingestion, leading to elevated plasma oxalic acid levels and subsequent calcium depletion in tissues due to calcium oxalate deposition . These findings underscore the importance of understanding dosage and exposure levels.

Case Study: Oxalic Acid Poisoning

- Subjects : Five cases of intentional poisoning.

- Findings : Elevated plasma oxalic acid levels correlated with reduced calcium levels. Microscopic examination revealed calcium oxalate deposits in kidneys and liver tissues .

The biological activity of oxalic acid esters can be attributed to several mechanisms:

- Cell Membrane Disruption : The ester can disrupt bacterial cell membranes, leading to leakage of intracellular contents.

- Induction of Cell Death : In plant systems, it triggers pathways leading to PCD, enhancing resistance against pathogens.

- Antioxidant Activity : Some studies suggest that derivatives may possess antioxidant properties, contributing to their protective effects in biological systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing oxalic acid, 2-ethylhexyl octyl ester, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves esterification of oxalic acid with 2-ethylhexanol and octanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

- Molar ratio optimization : A 1:2 molar ratio of oxalic acid to mixed alcohols minimizes unreacted intermediates.

- Temperature control : Reflux conditions (110–130°C) with a Dean-Stark trap to remove water improve yield .

- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) reduce side reactions compared to homogeneous acids .

- Purification : Post-reaction, liquid-liquid extraction (using NaHCO₃ to neutralize acid) followed by vacuum distillation (100–150°C at 1–5 mmHg) isolates the ester .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 286.4 ([M+H]⁺) matches the molecular weight (C₁₆H₃₀O₄) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Strong absorbance at 1740–1720 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C–O ester) .

Advanced: How can computational chemistry models predict the solvation behavior and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to calculate electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in hexane or ethanol) to predict solubility parameters and diffusion coefficients .

- Quantum Mechanical Calculations : Predict hydrolysis rates under acidic/basic conditions by modeling transition states and activation energies .

Advanced: What challenges arise in detecting this compound in environmental matrices, and how can they be addressed?

Answer:

- Matrix Interference : Co-eluting compounds in biodegradation studies (e.g., plasticizers) require GC-MS/MS with MRM (Multiple Reaction Monitoring) for selective detection .

- Low Concentrations : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane enhances sensitivity .

- Degradation Artifacts : Store samples at –20°C and add antioxidants (e.g., BHT) to prevent ester hydrolysis during analysis .

Data Contradiction: How should researchers resolve discrepancies in reported spectral data for this compound?

Answer:

- Cross-Validation : Compare with authenticated standards (e.g., NIST reference spectra) and replicate experiments under identical conditions .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in NMR .

- Collaborative Studies : Share raw data (e.g., via repositories like Zenodo) to align interpretation across labs .

Advanced: What role does this compound play in polymer degradation processes?

Answer:

- Biodegradation Intermediates : Identified as a metabolite in Bacillus licheniformis-mediated LDPE degradation, forming via esterase cleavage of oxidized polymer chains .

- Analytical Tracking : Use Pyrolysis-GC-MS to detect ester fragments (e.g., m/z 286) in degraded polymer matrices .

Basic: What are the critical considerations for storing and handling this compound to ensure stability?

Answer:

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent oxidation and hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation .

Advanced: How does the branching of alkyl chains influence the physicochemical properties of this ester?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.